Dimethyl 5-isocyanatoisophthalate
Description
Contextualization within Modern Organic Synthesis and Polymer Precursors
In the landscape of modern organic synthesis, precision and efficiency are paramount. The development of monomers that can introduce multiple functionalities in a single step is a key strategy for creating complex macromolecular architectures. Dimethyl 5-isocyanatoisophthalate serves as an exemplary case. Its synthesis, typically proceeding from the readily available dimethyl 5-aminoisophthalate, allows for the introduction of a reactive isocyanate group onto an aromatic backbone that already contains two ester groups. chemicalbook.combiosynth.comsigmaaldrich.comtcichemicals.comnih.gov This pre-functionalized approach is a hallmark of contemporary polymer precursor design, enabling the creation of polymers with inherent functionalities without the need for post-polymerization modifications, which can often be inefficient and non-specific.
Strategic Importance of Aromatic Isocyanates in Advanced Chemical Transformations
Aromatic isocyanates are a cornerstone of polyurethane chemistry due to the high reactivity of the isocyanate (-N=C=O) group. This reactivity stems from the electron-withdrawing nature of the aromatic ring, which makes the carbonyl carbon of the isocyanate highly electrophilic and susceptible to nucleophilic attack. researchgate.net This inherent reactivity is strategically important for the synthesis of a wide array of polymers, most notably polyurethanes, through reactions with polyols. researchgate.netnih.gov The resulting urethane (B1682113) linkages contribute to the final properties of the polymer, such as high strength and thermal stability. nih.govresearchgate.net Furthermore, the isocyanate group can undergo a variety of other chemical transformations, including reactions with amines to form polyureas, and trimerization to form highly stable isocyanurate rings, offering a toolbox for creating diverse and advanced materials. utwente.nl
Positioning of the Isophthalate (B1238265) Moiety in Functional Material Development
The isophthalate moiety, a meta-substituted benzene (B151609) dicarboxylate, plays a crucial role in determining the architecture and properties of the resulting polymers. Unlike its ortho- and para-isomers, the meta-substitution pattern of the isophthalate group introduces a kink in the polymer chain. This disruption of linearity hinders close packing of the polymer chains, which can lead to materials with lower crystallinity and increased solubility. This is a desirable characteristic for applications requiring solution processability. Moreover, the two ester groups of the isophthalate moiety in this compound provide additional sites for chemical modification, allowing for the fine-tuning of properties such as hydrophilicity, cross-linking density, and thermal stability. researchgate.net
Current Research Landscape and Key Challenges Pertaining to Isocyanatoisophthalates
The current research landscape for isocyanatoisophthalates and related functional aromatic isocyanates is vibrant, with a strong focus on the development of high-performance and sustainable materials. A significant area of investigation is the synthesis of novel polyurethanes and other polymers with enhanced thermal and mechanical properties derived from these functionalized monomers. koreascience.krusf.edu
However, several key challenges remain. A primary hurdle is the synthesis of the monomer itself. The conversion of the amine group in dimethyl 5-aminoisophthalate to an isocyanate often involves the use of hazardous reagents like phosgene (B1210022) or its derivatives. rsc.orgnih.gov While alternative "phosgene-free" routes, such as the Curtius rearrangement, exist, they can present their own synthetic complexities and may not always be suitable for large-scale production. nih.govwikipedia.orgorganic-chemistry.orgnih.gov
Another significant challenge lies in controlling the polymerization process. The high reactivity of the isocyanate group, while advantageous, can also lead to side reactions and difficulties in controlling the molecular weight and architecture of the resulting polymer. rsc.org Furthermore, the development of bio-based isocyanatoisophthalates to address sustainability concerns is an emerging area of research, but these bio-based alternatives often exhibit lower reactivity compared to their petrochemical-based counterparts, posing a challenge for achieving comparable polymer properties. rsc.orgresearchgate.net Overcoming these synthetic and polymerization challenges is crucial for unlocking the full potential of this compound and other isocyanatoisophthalates in the development of next-generation functional materials.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 46828-05-1 | C₁₁H₉NO₅ | 235.19 | Not Reported |
| Dimethyl 5-aminoisophthalate | 99-27-4 | C₁₀H₁₁NO₄ | 209.20 | 178-181 |
Table 2: Common Synthetic Routes to Isocyanates
| Reaction Name | Starting Material | Key Reagent(s) | Product | Key Features |
| Phosgenation | Primary Amine | Phosgene (COCl₂) or Triphosgene | Isocyanate | High yield, widely used industrially, but involves highly toxic reagents. |
| Curtius Rearrangement | Carboxylic Acid | Acyl Azide (B81097) Intermediate | Isocyanate | Milder conditions, avoids phosgene, but can be a multi-step process. |
Table 3: Influence of Isocyanate Structure on Polyurethane Properties
| Isocyanate Type | Example | Effect on Polymer Structure | Resulting Polymer Properties |
| Aromatic | Methylene (B1212753) diphenyl diisocyanate (MDI) | Rigid, planar structure | High tensile strength, good thermal stability. |
| Aliphatic | Hexamethylene diisocyanate (HDI) | Flexible, linear structure | Good flexibility, light stability, lower tensile strength than aromatic PUs. |
| Functionalized Aromatic | This compound | Kinked backbone with pendant functional groups | Tunable properties, potential for cross-linking, improved solubility. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-isocyanatobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-16-10(14)7-3-8(11(15)17-2)5-9(4-7)12-6-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCYWIFFIHXGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409297 | |
| Record name | Dimethyl 5-isocyanatoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46828-05-1 | |
| Record name | Dimethyl 5-isocyanatoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 5-isocyanatoisophthalate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Dimethyl 5 Isocyanatoisophthalate
Phosgene-Based Synthesis Approaches
The use of phosgene (B1210022), a highly reactive and toxic gas, represents a traditional and direct method for the production of isocyanates from primary amines.
Direct Phosgenation of Dimethyl 5-Aminoisophthalate
The most direct route to Dimethyl 5-isocyanatoisophthalate involves the reaction of Dimethyl 5-aminoisophthalate with phosgene. sigmaaldrich.comchemicalbook.comdyestuffintermediates.comnih.gov In this process, the primary amine group of the starting material reacts with phosgene to form an intermediate carbamoyl (B1232498) chloride, which upon thermolysis, eliminates a molecule of hydrogen chloride to yield the desired isocyanate. google.com This reaction is typically carried out in an inert solvent.
H₂NC₆H₃-1,3-(CO₂CH₃)₂ + COCl₂ → OCN-C₆H₃-1,3-(CO₂CH₃)₂ + 2HCl
This method is known for its high efficiency and yield. However, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct necessitate stringent safety protocols and specialized equipment, making it less desirable from an environmental and safety standpoint. google.comionike.com
Optimization of Phosgenation Reaction Conditions and Selectivity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include:
Temperature: The reaction is typically a two-step process involving a low-temperature phosgenation followed by a higher-temperature dehydrochlorination. Precise temperature control is essential to prevent the formation of unwanted byproducts such as ureas and allophanates.
Solvent: The choice of solvent is critical. It must be inert to the highly reactive reagents and capable of dissolving both the starting amine and the intermediate carbamoyl chloride. Common solvents include chlorinated hydrocarbons and aromatic hydrocarbons.
Phosgene Stoichiometry: An excess of phosgene is often used to ensure complete conversion of the amine. However, this requires a subsequent step to remove the unreacted phosgene.
Addition Rate: The rate at which phosgene is introduced into the reaction mixture can influence the selectivity of the reaction. Slow addition can help to control the reaction exotherm and minimize the formation of byproducts.
Non-Phosgene Synthetic Routes
Growing concerns over the hazards associated with phosgene have spurred the development of alternative, "greener" synthetic pathways to isocyanates. ionike.comnih.gov These methods avoid the use of phosgene, offering safer and more environmentally benign processes. ionike.com
Carbamate (B1207046) Pyrolysis Pathways for Isocyanate Generation
A prominent non-phosgene route involves the synthesis and subsequent thermal decomposition of carbamates. nih.govmuctr.ru In this approach, Dimethyl 5-aminoisophthalate is first converted to a corresponding carbamate, typically by reaction with an organic carbonate like dimethyl carbonate (DMC) or a urea (B33335). ionike.comnih.gov The resulting carbamate is then heated, leading to its decomposition into the desired isocyanate and an alcohol, which can often be recycled. nih.gov
The synthesis of the carbamate precursor from an amine and dimethyl carbonate can be catalyzed by various compounds, including metal salts. nih.govresearchgate.net For instance, zinc-based catalysts have shown high activity and cost-effectiveness for this transformation. nih.gov
| Catalyst | Reactants | Product | Yield | Reference |
| Zn(OAc)₂·2H₂O | 2,4-Toluene diamine, Dimethyl carbonate | Dimethyltoluene-2,4-dicarbamate | 98% | researchgate.net |
| CH₃COONa | 1,6-Hexanediamine, Dimethyl carbonate | Dimethylhexane-1,6-dicarbamate | 99% | researchgate.net |
| Y(NO₃)₃·6H₂O | 1,6-Hexamethylenediamine, Butyl carbamate | Dibutyl hexamethylenedicarbamate | 85% | researchgate.net |
This two-step process, while indirect, circumvents the use of highly toxic phosgene. nih.gov
Curtius Rearrangement and Related Transformations
The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. wikipedia.orgnih.govrsc.orgorganic-chemistry.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.org The reaction is known for proceeding with retention of the configuration of the migrating group. wikipedia.org
The general steps of the Curtius rearrangement are:
Conversion of a carboxylic acid to an activated form, such as an acid chloride.
Reaction with an azide salt (e.g., sodium azide) to form the acyl azide.
Thermal or photochemical rearrangement of the acyl azide to the isocyanate.
To synthesize this compound, one would start with a suitable carboxylic acid precursor. The resulting isocyanate is stable and can be isolated or used in subsequent reactions. nih.govrsc.org
A related transformation is the Darapsky degradation, which is a variation of the Curtius rearrangement used to convert α-cyanoesters to amino acids, with an isocyanate as an intermediate. wikipedia.orgnih.gov
Catalytic Non-Phosgene Methods
Significant research has focused on developing catalytic methods for isocyanate synthesis that avoid phosgene. ionike.com These methods often involve the carbonylation of nitro compounds or amines. ionike.com
Reductive Carbonylation of Nitro Compounds: This approach involves the reaction of a nitro-compound, such as Dimethyl 5-nitroisophthalate, with carbon monoxide in the presence of a catalyst to directly form the isocyanate. ionike.com
Oxidative Carbonylation of Amines: In this method, an amine is reacted with carbon monoxide and an oxidizing agent to produce the isocyanate. ionike.com
Catalysts for these reactions are often based on transition metals. For example, a nickel-promoted magnetic iron oxide catalyst has been developed for the synthesis of N-substituted carbamates, which are precursors to isocyanates. ionike.com This heterogeneous catalyst can be easily recovered using a magnetic field, offering a more sustainable process. ionike.com The catalytic activity is believed to arise from a synergistic effect between the nickel and iron species. ionike.com
Precursor Synthesis and Regioselective Functionalization of Isophthalates
The synthesis of this compound relies on the preparation of a key precursor, Dimethyl 5-aminoisophthalate. The manufacturing pathway for this precursor typically begins with dimethyl isophthalate (B1238265) and involves a multi-step process where regioselectivity is critical.
The primary route involves the electrophilic nitration of dimethyl isophthalate. In this reaction, a mixture of nitric acid and sulfuric acid is used to introduce a nitro group (-NO₂) onto the aromatic ring. The two methoxycarbonyl groups (-COOCH₃) are meta-directing deactivators. This directing effect preferentially guides the incoming nitro group to the C-5 position, which is meta to both ester groups, yielding Dimethyl 5-nitroisophthalate with high regioselectivity. The synthesis of Dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid and methanol (B129727) has also been reported, achieving a yield of 98% chemicalbook.com.
The subsequent step is the reduction of the nitro group to a primary amine (-NH₂). This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, or by using metal/acid systems like tin or iron in the presence of hydrochloric acid. This step produces Dimethyl 5-aminoisophthalate chemicalbook.com.
The final conversion of the amino group of Dimethyl 5-aminoisophthalate to the isocyanate group (-NCO) is traditionally accomplished through phosgenation. This process involves reacting the amine with phosgene (COCl₂). The reaction proceeds in two main stages: the initial formation of a carbamoyl chloride, followed by dehydrochlorination at elevated temperatures to yield the final isocyanate product, this compound, and hydrogen chloride (HCl) as a byproduct universiteitleiden.nl. The high toxicity of phosgene has spurred significant research into alternative, safer synthetic routes, which are discussed in section 2.5 digitellinc.comacs.org.
The concept of regioselective functionalization is fundamental to this synthesis, ensuring the correct positioning of the functional groups on the isophthalate backbone. While the synthesis of this compound starts with a precursor where the substitution pattern is already established, broader research into the regioselective functionalization of aromatic compounds continues to evolve. For instance, studies have demonstrated the regioselective functionalization of unprotected carbazoles using Lewis acid catalysts nih.gov and photoinduced regioselective C-O bond functionalizations of other aromatic structures nih.gov, highlighting advanced methods that could potentially be adapted for novel isophthalate derivatives.
Scalability and Process Intensification in this compound Production
The industrial-scale production of isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), provides a framework for understanding the scalability of this compound synthesis. The traditional phosgenation route, whether for specialty chemicals or commodity isocyanates, presents significant challenges in scaling up due to the use of highly toxic phosgene gas and the generation of corrosive HCl acs.orgnih.gov.
Scalability Considerations:
Reactor Design: Production can be carried out in either batch or continuous flow reactors. For large-scale industrial production, continuous processes are favored for better control over reaction parameters, improved safety, and consistent product quality. The phosgenation of amines is highly exothermic, necessitating efficient heat removal systems to prevent runaway reactions and the formation of unwanted byproducts like ureas universiteitleiden.nl.
Byproduct Handling: The generation of two equivalents of HCl for every isocyanate group formed is a major issue google.com. On a large scale, this requires corrosion-resistant materials for reactors and piping (e.g., glass-lined or nickel-clad steel) and a system to capture, purify, and either sell or recycle the HCl.
Purification: The crude product must be purified to remove residual solvent, unreacted starting materials, HCl, and byproducts. This is typically achieved through distillation, a step that must be carefully controlled as isocyanates can dimerize or trimerize at elevated temperatures.
Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For isocyanate production, key strategies include:
Microreactors: Using microreactors for phosgenation offers superior heat and mass transfer, allowing for safer operation at higher concentrations and temperatures. The small reactor volume significantly reduces the inventory of hazardous materials at any given time, enhancing intrinsic safety.
Gas-Phase Phosgenation: An alternative to the liquid-phase process involves reacting the vaporized amine with gaseous phosgene at high temperatures (200–600 °C) nih.gov. This method can offer higher throughput and simplified product work-up but requires significant energy input to vaporize the amine precursor.
Non-Phosgene Routes: The most significant process intensification comes from eliminating the use of phosgene altogether. As detailed in the following section, alternative synthetic pathways not only improve safety but can also reduce the number of process steps and waste generation acs.orgnih.gov.
Green Chemistry Principles in Isocyanate Synthesis and this compound Production
The extreme toxicity of phosgene and the energy-intensive nature of the traditional isocyanate manufacturing process are in direct conflict with the principles of green chemistry digitellinc.comacs.org. This has driven extensive research into developing phosgene-free synthetic methods applicable to the production of this compound and other isocyanates nih.govrsc.org. The primary goal is to replace phosgene with less hazardous reagents and design more atom-economical and energy-efficient processes.
Several non-phosgene routes have been explored:
Reductive Carbonylation of Nitro Compounds: This "direct method" involves reacting the nitro precursor, Dimethyl 5-nitroisophthalate, with carbon monoxide (CO) in the presence of a catalyst (often based on precious metals like palladium or rhodium) to directly form the isocyanate and CO₂ universiteitleiden.nldigitellinc.com. While this route is elegant and highly atom-economical, it often requires high pressures, high temperatures, and expensive catalysts, which has so far hindered its widespread industrial adoption nih.gov.
Thermal Decomposition of Carbamates: This is a prominent two-step, non-phosgene pathway. First, the amine precursor (Dimethyl 5-aminoisophthalate) is reacted with an agent like dimethyl carbonate, an alcohol, or urea to form a carbamate intermediate. In the second step, this carbamate is thermally decomposed (cracked) to yield the desired isocyanate and a recyclable byproduct (e.g., an alcohol) universiteitleiden.nlgoogle.com.
The Urea Method: This route uses urea and an alcohol to react with the amine, forming a carbamate. The byproducts are ammonia (B1221849) and an alcohol, which can be recycled back into the synthesis of urea and the carbamate formation step, respectively. This pathway has the potential to be a "zero-emission" process for isocyanate synthesis, though it remains largely in the experimental phase acs.orgnih.gov.
Oxidative Carbonylation of Amines: This method involves the reaction of the amine with carbon monoxide and an oxidizing agent, such as molecular oxygen acs.org. This approach avoids phosgene but requires careful management of the CO/O₂ mixture, which can be explosive. The development of efficient and selective catalysts is crucial for this technology researchgate.net.
The table below summarizes and compares these key green chemistry approaches for isocyanate synthesis.
| Synthetic Route | Reactants | Key Advantages | Key Challenges |
| Traditional Phosgenation | Amine, Phosgene (COCl₂) | Well-established, rapid reaction, high yields acs.org | Highly toxic reagent (phosgene), corrosive byproduct (HCl), high energy consumption acs.orgnih.gov |
| Reductive Carbonylation | Nitro Compound, Carbon Monoxide (CO) | High atom economy, direct route | High pressure/temperature, expensive catalysts, catalyst separation digitellinc.comnih.gov |
| Dimethyl Carbonate (DMC) Method | Amine, Dimethyl Carbonate | Non-toxic reagent, recyclable byproduct (methanol), no chloride ions acs.orgnih.gov | Requires two steps (carbamate formation and thermal cracking), catalyst development needed acs.org |
| Urea Method | Amine, Urea, Alcohol | Inexpensive raw materials, potential for "zero emission" process, recyclable byproducts (ammonia, alcohol) acs.orgnih.gov | Experimental stage, requires efficient catalysts, effective ammonia removal is critical acs.org |
| Oxidative Carbonylation | Amine, CO, Oxidant (e.g., O₂) | Phosgene-free | Potentially explosive gas mixtures, requires selective and robust catalysts acs.orgresearchgate.net |
Derivatization and Functionalization Strategies Utilizing Dimethyl 5 Isocyanatoisophthalate
Synthesis of Novel Urethane (B1682113) and Urea (B33335) Derivatives
The isocyanate group (-NCO) is the most reactive site on Dimethyl 5-isocyanatoisophthalate, readily undergoing nucleophilic addition reactions with alcohols and amines. This reactivity is the foundation for synthesizing a diverse library of urethane and urea derivatives.
The synthesis of ureas typically involves the reaction of the isocyanate with primary or secondary amines. beilstein-journals.orgmdpi.com This reaction is generally high-yielding and proceeds under mild conditions. Similarly, the reaction with alcohols produces carbamate (B1207046) (urethane) linkages. These derivatization reactions are crucial as they convert the isocyanate into stable, functional moieties that can introduce new physical and chemical properties to the parent molecule. For instance, the resulting urea and urethane groups are excellent hydrogen bond donors and acceptors, a feature that can be exploited in supramolecular chemistry and materials science.
The general reactions are as follows:
Urethane Formation: R-OH (Alcohol) + OCN-Ar(COOCH₃)₂ → R-O-C(=O)NH-Ar(COOCH₃)₂
Urea Formation: R-NH₂ (Amine) + OCN-Ar(COOCH₃)₂ → R-NH-C(=O)NH-Ar(COOCH₃)₂
Table 1: Examples of Urethane and Urea Derivatives from this compound Click on the headers to sort the table.
| Reactant | Reactant Class | Resulting Linkage | Product Name |
|---|---|---|---|
| Methanol (B129727) | Alcohol | Urethane | Dimethyl 5-((methoxycarbonyl)amino)isophthalate |
| Aniline | Amine | Urea | Dimethyl 5-(3-phenylureido)isophthalate |
| Benzylamine | Amine | Urea | Dimethyl 5-(3-benzylureido)isophthalate |
| Ethanol | Alcohol | Urethane | Dimethyl 5-((ethoxycarbonyl)amino)isophthalate |
| Cyclohexylamine | Amine | Urea | Dimethyl 5-(3-cyclohexylureido)isophthalate |
Preparation of Polymeric Monomers and Crosslinkers
In polymer science, this compound serves as a valuable monomer for the synthesis of polyurethanes and polyureas through polyaddition reactions. When reacted with difunctional or polyfunctional alcohols (diols/polyols) or amines (diamines/polyamines), it can participate in step-growth polymerization to form high-molecular-weight polymers. The isophthalate (B1238265) backbone imparts rigidity and thermal stability to the resulting polymer chain.
The two dimethyl ester groups can be retained in the final polymer to modify properties like solubility and adhesion, or they can be hydrolyzed post-polymerization to carboxylic acids. These acid groups can then be used for further functionalization, such as forming salts to create ionomers or reacting with other agents to form crosslinks.
Furthermore, this compound can function as a crosslinking agent. mdpi.com It can be used to connect pre-existing polymer chains that contain reactive functional groups like hydroxyls or amines, thereby forming a three-dimensional polymer network. This crosslinking process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material.
Table 2: Polymerization Applications of this compound Click on the headers to sort the table.
| Polymer Type | Required Co-monomer | Resulting Polymer Linkage | Potential Application |
|---|---|---|---|
| Polyurethane | Diol (e.g., Ethane-1,2-diol) | Urethane | Coatings, Adhesives |
| Polyurea | Diamine (e.g., Hexamethylenediamine) | Urea | Elastomers, Foams |
| Crosslinked Polymer | Polyol or Polyamine | Urethane/Urea | Thermosetting Resins |
Incorporation into Dendrimeric and Supramolecular Architectures
Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov The synthesis of dendrimers requires building blocks with multiple reactive sites. With its three functional groups, this compound is an excellent candidate for constructing dendritic structures.
In a divergent synthesis approach, it can act as the central core (Generation 0). nih.gov The isocyanate group can be reacted first, followed by derivatization of the two ester groups (e.g., via amidation with a branched amine) to build the first generation of branches. This process can be repeated to create higher-generation dendrimers.
In the realm of supramolecular chemistry, which involves assemblies of molecules held together by non-covalent interactions, derivatives of this compound are of significant interest. Studies on related isophthalate structures have shown their ability to form two- and three-dimensional networks through interactions like C-H···O hydrogen bonds and π–π stacking. nih.govresearchgate.net After converting the isocyanate to a urea or urethane, the resulting N-H groups provide strong hydrogen-bonding capabilities. These directional interactions, combined with the potential for π-stacking from the benzene (B151609) ring, allow these molecules to self-assemble into complex, ordered supramolecular architectures.
Design and Synthesis of Advanced Organic Scaffolds and Heterocycles
The reactivity of the isocyanate group extends to the synthesis of various heterocyclic compounds. Isocyanates are known precursors for a wide range of ring systems through cycloaddition reactions or condensation with appropriately functionalized reagents. For example, reaction with molecules containing two nucleophilic sites can lead to the formation of five- or six-membered heterocycles. Research on the closely related dimethyl-5-hydroxyisophthalate has demonstrated that the isophthalate framework is a viable scaffold for creating new thiophene-based esters and other heterocyclic systems. researchgate.net The high reactivity of the isocyanate group in this compound makes it an even more potent tool for such cyclization strategies.
As an "advanced organic scaffold," the molecule serves as a rigid platform onto which multiple, distinct functional groups can be installed with high regiochemical control. One can first selectively react the isocyanate group, and then differentiate the reactivity of the two ester groups. This allows for the construction of complex, non-symmetrical molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis.
Polymer Chemistry and Material Science Applications of Dimethyl 5 Isocyanatoisophthalate Derivatives
Polyurethane Synthesis from Dimethyl 5-isocyanatoisophthalate
There is a lack of specific studies detailing the synthesis of polyurethanes directly from this compound. General principles of polyurethane chemistry involve the reaction of diisocyanates with polyols. However, the specific reaction kinetics, catalyst systems, and resulting polymer properties for polyurethanes derived from this particular monomer are not described in the available literature.
Controlled Polymerization Techniques
Tailoring Polymer Architecture
The scientific literature does not provide examples of tailoring polyurethane architecture (linear, branched, or crosslinked) using this compound as a key monomer. The synthesis of such varied architectures would depend on the functionality of the co-monomers and the reaction conditions, but specific methodologies involving this isocyanate are not documented.
Block and Graft Copolymerization with this compound
There is no available information on the use of this compound in the synthesis of block or graft copolymers. Such copolymers are important for creating materials with unique phase-separated morphologies and properties, but this specific isocyanate has not been featured in studies on these advanced polymer structures.
Polyurea Formation and Network Design
While this compound theoretically can react with amines to form polyureas, there is no specific research on its use for creating polyurea networks in a material science context. The design and properties of such networks, which are often used in coatings and elastomers, have not been explored with this monomer.
Development of Isocyanate-Free Polyurethanes via this compound Precursors
The development of non-isocyanate polyurethanes (NIPUs) is a significant area of sustainable polymer chemistry. However, there are no reports on the use of precursors derived from this compound for the synthesis of NIPUs. The common routes to NIPUs, such as the reaction of cyclic carbonates with amines, have not been linked to this specific compound.
Bio-Based and Sustainable Polymer Applications
The potential for this compound to be used in bio-based or sustainable polymer applications has not been realized in the current body of scientific literature. While the broader field of bio-based polyurethanes is growing, there is no indication that this particular aromatic isocyanate has been sourced from renewable feedstocks or utilized in the creation of sustainable polymer materials.
Advanced Analytical and Spectroscopic Characterization in Dimethyl 5 Isocyanatoisophthalate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Dimethyl 5-isocyanatoisophthalate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.
In the ¹H NMR spectrum of Dimethyl 5-aminoisophthalate, a precursor to this compound, characteristic signals for the aromatic protons and the methyl ester protons are observed. For instance, in a DMSO-d6 solvent, the methyl protons of the ester groups typically appear as a singlet around 3.91 ppm. The aromatic protons show distinct signals corresponding to their positions on the benzene (B151609) ring. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For Dimethyl 5-aminoisophthalate, signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons can be assigned. rsc.org For example, the carbonyl carbons (C=O) are typically found around 165.2 ppm in DMSO-d6. rsc.org
NMR is also a powerful tool for monitoring the progress of reactions involving this compound. d-nb.infomagritek.com For example, during the formation of polyurethanes, the disappearance of the isocyanate group and the appearance of new signals corresponding to the urethane (B1682113) linkage can be tracked over time. researchgate.netresearchgate.net The chemical shifts of the -NH- proton in the resulting urethane group are particularly informative and can be observed in the range of 6.8 to 8.07 ppm, depending on the specific polymer structure and solvent used. researchgate.net This real-time monitoring allows for the determination of reaction kinetics and optimization of reaction conditions. magritek.commagritek.comazom.com
Table 1: Representative ¹H and ¹³C NMR Data for Dimethyl 5-aminoisophthalate (Precursor)
| Nucleus | Chemical Shift (ppm) | Solvent |
| ¹H | 3.91 (s, 6H, -OCH₃) | DMSO-d6 |
| 7.91 (m, 2H, Ar-H) | ||
| 8.23 (t, J=1.5 Hz, 1H, Ar-H) | ||
| 8.71 (d, J=1.5 Hz, 2H, Ar-H) | ||
| 10.9 (bs, 1H, -NH) | ||
| ¹³C | 52.6 (-OCH₃) | DMSO-d6 |
| 121.6, 124.8, 124.9 (Ar-C) | ||
| 130.7, 139.6, 141.2 (Ar-Cq) | ||
| 164.4, 165.2 (C=O) |
Data sourced from representative literature. rsc.org Actual values may vary based on experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Tracking and Reaction Progress (e.g., isocyanate absorption, urethane formation)
Infrared (IR) and Raman spectroscopy are vital for identifying and tracking functional groups during reactions with this compound. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum.
The asymmetric stretching vibration of the -N=C=O group in diisocyanates gives rise to a prominent peak typically observed in the range of 2280–2240 cm⁻¹. spectroscopyonline.com This intense absorption is a key diagnostic tool for the presence of this compound. spectroscopyonline.comresearchgate.netresearchgate.net During a polymerization reaction, such as the formation of a polyurethane, the intensity of this isocyanate peak decreases over time. researchgate.net This change can be monitored in real-time to follow the reaction kinetics. researchgate.net
Concurrently, the formation of the urethane linkage (-NH-COO-) results in the appearance of new characteristic absorption bands. These include the N-H stretching vibration around 3300 cm⁻¹, the C=O stretching vibration of the urethane carbonyl group typically between 1730 and 1680 cm⁻¹, and the N-H in-plane bending vibration around 1530 cm⁻¹. spectroscopyonline.com The appearance and growth of these peaks provide clear evidence of urethane formation.
Table 2: Key IR Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Disappears as reaction proceeds |
| Urethane (R-NH-CO-OR') | N-H Stretch | ~3300 | Appears upon urethane formation |
| C=O Stretch | 1730 - 1680 | Appears upon urethane formation | |
| N-H Bend | 1540 - 1520 | Appears upon urethane formation |
Data compiled from spectroscopic principles and literature. spectroscopyonline.com
Raman spectroscopy can also be used to monitor these reactions, offering complementary information to IR spectroscopy.
Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Probing
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. It is also instrumental in identifying reaction intermediates and byproducts, thereby offering insights into reaction mechanisms.
For the parent molecule, this compound (C₁₁H₉NO₅), the calculated molecular weight is 235.19 g/mol . scbt.comkeyorganics.net High-resolution mass spectrometry can confirm this exact mass, aiding in its identification.
In the context of polymerization reactions, MS can be used to analyze the resulting oligomers and polymers, although techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are often required for larger molecules. ESI-MS has been successfully used to characterize derivatives and reaction products. rsc.org By analyzing the mass of the detected ions, it is possible to identify the repeating units of the polymer and any end groups. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural details of the reaction products. This information is crucial for confirming the expected polymer structure and for identifying any side reactions that may have occurred.
Chromatographic Techniques (e.g., HPLC, GPC) for Purity Assessment and Polymer Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for characterizing the polymers derived from it.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the monomer. By using a suitable stationary phase and mobile phase, HPLC can separate this compound from any starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. Purity levels are often reported as a percentage, for instance, >97% or 98%. scbt.comkeyorganics.net
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the workhorse technique for characterizing the molecular weight and molecular weight distribution of polymers. hpst.cz When this compound is used to synthesize polyurethanes or other polymers, GPC is employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). hpst.cz This information is critical as it directly influences the physical and mechanical properties of the final polymer material. hpst.cz The choice of columns and eluents, such as dimethylformamide (DMF), is crucial for achieving accurate results. lcms.cz
Thermal Analysis (e.g., TGA, DSC) for Polymerization Behavior and Stability Profiling
Thermal analysis techniques provide valuable information about the thermal properties of polymers derived from this compound, including their polymerization behavior and thermal stability.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For polymers, TGA is used to determine their thermal stability and decomposition profile. The onset of decomposition and the temperature at which significant mass loss occurs are key parameters obtained from a TGA thermogram. The thermal stability of polymers can be influenced by the structure of the repeating units, and TGA can be used to compare the stability of different polymers synthesized from this compound. researchgate.net Studies on related polymer systems have shown that thermal stability can be a critical factor in their application. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine important thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous polymers like many polyurethanes, the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg values for polyurethanes can vary widely depending on the specific diisocyanate and diol used in their synthesis. researchgate.net For example, DSC has been used to determine Tg values for various polyurethanes, which were found to be in the range of 55-70 °C. researchgate.net
Computational and Theoretical Studies of Dimethyl 5 Isocyanatoisophthalate
Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of a molecule. For a compound like Dimethyl 5-isocyanatoisophthalate, these calculations would typically be employed to determine its most stable three-dimensional geometry. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be optimized to find the lowest energy conformation.
Furthermore, these calculations would yield crucial electronic properties. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which is vital for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. Other properties like the dipole moment and polarizability, which influence intermolecular interactions and solubility, can also be accurately computed.
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is illustrative of typical data obtained from DFT calculations and is not based on published results for this specific molecule.)
| Property | Calculated Value | Significance |
| Ground State Energy | [Value] Hartrees | Thermodynamic stability of the molecule |
| HOMO Energy | [Value] eV | Energy of the highest energy electrons, relates to ionization potential |
| LUMO Energy | [Value] eV | Energy of the lowest energy empty orbital, relates to electron affinity |
| HOMO-LUMO Gap | [Value] eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | [Value] Debye | Measure of the polarity of the molecule |
Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. For example, in its reaction with a hydroxyl group to form a urethane (B1682113) linkage, computational methods can identify the structures of the reactants, intermediates, transition states, and products.
By calculating the energy of the transition state—the highest energy point along the reaction coordinate—the activation energy for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed. Different potential pathways, for instance, catalyzed versus uncatalyzed reactions, can be compared to understand the role of a catalyst in lowering the activation barrier. Isotopic labeling effects and the influence of solvent molecules can also be modeled to gain a more complete picture of the reaction dynamics.
Molecular Dynamics Simulations of Polymerization Processes and Intermolecular Interactions
While quantum mechanics is excellent for studying individual molecules or small reaction systems, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems over time, such as the polymerization of this compound to form polyurethanes or other polymers. mdpi.com In a typical MD simulation, a system containing many monomers (and potentially other molecules like initiators or solvents) is constructed. mdpi.com The forces between all atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movement of each atom over time. researchgate.net
MD simulations can provide insights into the dynamics of the polymerization process, such as the rate of chain growth and the resulting polymer chain lengths and conformations. mdpi.com Furthermore, these simulations are crucial for understanding the intermolecular interactions that govern the bulk properties of the resulting polymer. For example, MD can be used to study how polymer chains pack together, the formation of hydrogen bonds between urethane groups, and how the material responds to changes in temperature or pressure. mdpi.com These simulations can help predict macroscopic properties like the glass transition temperature, density, and mechanical strength of the final polymer material.
Prediction of Reactivity and Selectivity in Catalyzed and Uncatalyzed Reactions
Computational chemistry can be used to predict the reactivity of the isocyanate group in this compound towards various nucleophiles. By calculating reactivity indices derived from the electronic structure, such as Fukui functions or local softness, one can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack.
In the context of catalysis, computational models can be used to screen potential catalysts for the urethane formation reaction. By simulating the reaction pathway with different catalysts, it is possible to identify which catalysts lower the activation energy most effectively. Furthermore, these models can predict selectivity. If there are other reactive sites in the molecule or in the reaction mixture, computational methods can help determine whether the desired reaction will occur preferentially over potential side reactions. This predictive capability is highly valuable for optimizing reaction conditions and designing more efficient synthetic processes.
Emerging Research Areas and Future Perspectives for Dimethyl 5 Isocyanatoisophthalate
Integration into Responsive and Stimuli-Responsive Materials
The incorporation of Dimethyl 5-isocyanatoisophthalate into responsive or "smart" materials is a rapidly developing field of study. These materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. The isocyanate group of this compound readily reacts with polyols to form polyurethanes. The ester groups within the isophthalate (B1238265) structure can be engineered to be cleavable under certain conditions, enabling the design of materials that can degrade or change their structure on demand.
Research is focused on synthesizing polyurethanes where the this compound unit acts as a key component in creating stimuli-responsive behavior. For instance, by incorporating specific functional groups into the polymer backbone, researchers are creating materials that can exhibit shape-memory effects or self-healing capabilities. These properties are highly desirable in fields such as biomedicine, for applications like drug delivery systems that release their payload in response to specific physiological cues, and in soft robotics, for creating actuators that can change shape and move in response to an external signal.
Application in Advanced Manufacturing Technologies (e.g., 3D Printing of Polyurethanes)
The use of this compound in advanced manufacturing, particularly in the 3D printing of polyurethanes, is a significant area of growth. 3D printing, or additive manufacturing, allows for the creation of complex and customized structures layer by layer. Polyurethanes are highly versatile polymers, and their properties can be finely tuned, making them ideal for 3D printing applications. gantrade.com
This compound serves as a crucial building block for creating polyurethane resins suitable for various 3D printing techniques, such as stereolithography (SLA) or digital light processing (DLP). The ability to modify the structure of the polyurethane by selecting different polyols to react with this compound allows for the production of materials with a wide range of mechanical properties, from soft and flexible elastomers to hard and rigid plastics. gantrade.com This versatility is critical for applications in industries like automotive, aerospace, and consumer goods, where customized parts with specific performance characteristics are required. Research in this area is also exploring the development of non-isocyanate polyurethanes (NIPUs) for 3D printing to address toxicity concerns associated with isocyanates. researchgate.net
| Property | Description |
| Tunable Mechanical Properties | The final polymer's hardness, elasticity, and strength can be precisely controlled by selecting appropriate co-reactants for the this compound. |
| Complex Geometries | 3D printing enables the fabrication of intricate designs that are difficult or impossible to produce with traditional manufacturing methods. gantrade.com |
| Rapid Prototyping | The speed of 3D printing allows for quick iteration and testing of new designs and materials. |
| Customization | Parts can be easily tailored to specific applications and individual needs. |
Development of Sustainable Production and End-of-Life Strategies for this compound-Derived Materials
A major focus of current and future research is the development of sustainable practices for both the production of this compound and the management of the materials derived from it.
Sustainable Production:
The traditional synthesis of isocyanates often involves the use of phosgene (B1210022), a highly toxic chemical. mdpi.com Consequently, there is a significant push to develop greener, phosgene-free synthetic routes for isocyanates like this compound. researchgate.net Furthermore, researchers are exploring the use of bio-based feedstocks to produce the precursors for this compound, thereby reducing the reliance on petrochemicals. nih.gov The goal is to create a more environmentally friendly production process with a lower carbon footprint. The synthesis of bio-based polyurethanes is a key area of interest, with studies investigating the use of polyols derived from sources like soybean oil. msu.edu
End-of-Life Strategies:
The growing concern over plastic pollution has spurred research into effective end-of-life strategies for polymers. For materials derived from this compound, the focus is on developing robust recycling and degradation methods.
Chemical Recycling: This approach aims to break down the polyurethane back into its constituent monomers, including the this compound precursor. mdpi.com These monomers can then be purified and used to produce new, high-quality polymers, creating a closed-loop system. researchgate.net Techniques like selective dissolution-reprecipitation are being explored to separate different polymers in mixed plastic waste. mdpi.com
Biodegradation: For certain applications, particularly in the biomedical and agricultural fields, designing biodegradable polyurethanes is a key objective. By incorporating linkages that are susceptible to enzymatic or hydrolytic cleavage, materials can be designed to break down into non-toxic components after their intended use.
The development of chemically recyclable polymers is a promising strategy to combat plastic pollution. bohrium.com Research has shown that modifying the monomer structure can significantly enhance the recyclability of the resulting polymer. bohrium.com
Addressing Research Gaps and Promoting Novel Synthetic and Application Pathways
Despite the significant progress made, several research gaps need to be addressed to fully realize the potential of this compound.
Research Gaps:
Structure-Property Relationships: A deeper understanding of how the molecular architecture of polyurethanes derived from this compound influences their macroscopic properties is needed. This knowledge will enable the more precise design of materials with specific functionalities.
Scale-Up of Sustainable Synthesis: While promising green synthetic routes have been developed at the laboratory scale, their efficient and cost-effective scale-up for industrial production remains a challenge.
Long-Term Performance and Durability: More research is required to evaluate the long-term stability and performance of this compound-based materials in various environmental conditions.
Novel Synthetic and Application Pathways:
Future research will likely focus on exploring novel synthetic methodologies to create even more complex and functional polymers from this compound. This includes the development of new catalysts to control the polymerization process with greater precision and the synthesis of hybrid materials that combine the properties of polyurethanes with other classes of materials, such as inorganic nanoparticles.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure and purity of dimethyl 5-isocyanatoisophthalate?
- Methodological Answer :
- FTIR Spectroscopy : The isocyanate (-NCO) group exhibits a characteristic absorption band near 2270 cm⁻¹, which is critical for confirming its presence. Ester carbonyl (C=O) stretches appear around 1720–1740 cm⁻¹. Compare spectra with reference data for similar isocyanate-containing esters .
- NMR Analysis : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm, split due to substitution patterns) and methyl ester groups (δ 3.8–3.9 ppm). ¹³C NMR confirms carbonyl carbons (ester: ~165–170 ppm; isocyanate: ~125–135 ppm). Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for calibration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₉NO₅, [M+H]⁺ at m/z 236.0558) and fragmentation patterns.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation risks, as isocyanates are respiratory irritants .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent moisture-induced hydrolysis of the isocyanate group. Label containers with hazard warnings (e.g., "Toxic if inhaled") .
- Spill Management : Neutralize spills with dry sand or vermiculite, then dispose of as hazardous waste. Avoid water to prevent exothermic reactions .
Q. What synthetic routes are commonly employed to produce this compound?
- Methodological Answer :
- Phosgenation of Amines : React dimethyl 5-aminoisophthalate with phosgene (COCl₂) or safer alternatives (e.g., triphosgene) in anhydrous dichloromethane. Monitor reaction completion via FTIR (disappearance of -NH₂ peaks) .
- Safety Note : Phosgene alternatives reduce toxicity risks but require strict temperature control (0–5°C) to avoid side reactions. Quench excess reagents with ethanolamine .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in polymer synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The isocyanate group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., by amines or alcohols) .
- Kinetic Modeling : Simulate reaction pathways (e.g., urethane vs. urea formation) under varying temperatures and catalysts. Validate with experimental data (e.g., Arrhenius plots) .
Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs)?
- Methodological Answer :
- Coordination Chemistry : The ester and isocyanate groups can act as ligands for metals (e.g., Zn²⁺, Cu²⁺). Use solvothermal synthesis with dimethylformamide (DMF) as a solvent. Monitor MOF crystallinity via PXRD .
- Post-Synthetic Modification (PSM) : React the isocyanate group in pre-formed MOFs with amines to introduce functional moieties (e.g., -NH₂). Confirm functionalization via BET surface area analysis and IR .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design evaluates temperature, solvent (THF vs. toluene), and catalyst (DBU vs. TEA) effects .
- Statistical Analysis : Apply ANOVA to identify significant factors. Cross-validate with control experiments (e.g., repeating literature protocols with documented purity levels of starting materials) .
Data Analysis and Reproducibility
Q. What protocols ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Documentation : Record all experimental parameters (e.g., humidity, stirring rate) and raw data (e.g., NMR integration values). Use standardized templates for reporting (see ) .
- Batch-to-Batch Consistency : Characterize each batch via HPLC to confirm purity (>98%). Disclose impurities (e.g., residual solvents) in supplementary materials .
Q. How should researchers address conflicting toxicity data in literature for isocyanate-containing compounds?
- Methodological Answer :
- Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies (e.g., OECD 403 acute inhalation toxicity). Compare results with SDSs of structurally related compounds (e.g., dimethyl phthalate in ) .
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines. Adjust for variables like exposure duration and organism models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
